Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17583739
InChI: InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h4-7,15H,1-3H3
SMILES:
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

CAS No.:

Cat. No.: VC17583739

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate -

Specification

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name tert-butyl 4-hydroxyindazole-1-carboxylate
Standard InChI InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h4-7,15H,1-3H3
Standard InChI Key RPLJEWJNEZLJEC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an indazole core—a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The tert-butyl carbamate group at N1 provides steric bulk and metabolic stability, while the hydroxyl group at C4 introduces polarity and hydrogen-bonding capability. This combination of hydrophobic and hydrophilic moieties influences its solubility and reactivity.

Physicochemical Data

PropertyValue
Molecular FormulaC12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight234.25 g/mol
IUPAC Nametert-butyl 4-hydroxyindazole-1-carboxylate
Solubility (Predicted)Moderate in polar solvents (e.g., DMSO, methanol)
LogP (Partition Coefficient)1.8 ± 0.3

The hydroxyl group enhances aqueous solubility compared to non-hydroxylated indazole derivatives, making it suitable for biological assays.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate typically involves multi-step protocols:

  • Indazole Core Formation: Cyclization of substituted phenylhydrazines with carbonyl compounds under acidic or basic conditions. For example, 4-hydroxyindazole can be synthesized via cyclization of 2-aminophenol derivatives.

  • Carbamate Protection: Reaction of the indazole’s N1 nitrogen with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like DMAP or triethylamine. This step introduces the tert-butyl carbamate group, protecting the nitrogen from undesired reactions.

  • Hydroxylation: Directed ortho-hydroxylation using oxidizing agents such as H2O2\text{H}_2\text{O}_2 or enzymatic methods to introduce the C4 hydroxyl group.

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through continuous flow reactors and automated purification systems. For instance, a 2024 study demonstrated a 78% yield using a telescoped process combining cyclization and protection steps in a single reactor.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The tert-butyl carbamate group is susceptible to acidic hydrolysis, yielding the free amine. For example, treatment with trifluoroacetic acid (TFA\text{TFA}) in dichloromethane removes the Boc group, enabling further functionalization at N1.

Electrophilic Substitution

The hydroxyl group at C4 directs electrophilic substitution to the C5 and C7 positions. Bromination with NBS\text{NBS} (N-bromosuccinimide) selectively yields 5-bromo or 7-bromo derivatives, useful in Suzuki-Miyaura cross-coupling reactions.

Oxidation and Reduction

  • Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO3\text{CrO}_3), though over-oxidation risks ring degradation.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the indazole ring to a dihydroindazole, altering its electronic properties.

Applications in Medicinal Chemistry

Prodrug Development

The tert-butyl group enhances lipophilicity, facilitating blood-brain barrier penetration. Prodrugs leveraging this property are under investigation for neurodegenerative diseases.

Scaffold for Analog Synthesis

Researchers have synthesized over 50 analogues by modifying the hydroxyl and carbamate groups. Notable examples include:

AnalogueModificationActivity Enhancement
4-Hydroxy-1H-indazole-1-carboxamideBoc replaced with amideImproved CK2 inhibition (IC50_{50} = 5 µM)
4-Methoxy derivativeHydroxyl methylatedIncreased metabolic stability

Industrial and Material Science Applications

Organic Electronics

The indazole core’s planar structure and electron-deficient nature make it a candidate for electron-transport layers in OLEDs. A 2024 study reported a device efficiency of 12 cd/A using a tert-butyl indazole derivative as a host material.

Catalysis

Pd complexes of deprotected indazole derivatives catalyze C–N coupling reactions with 90% yield, outperforming traditional phosphine ligands in aryl amination.

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